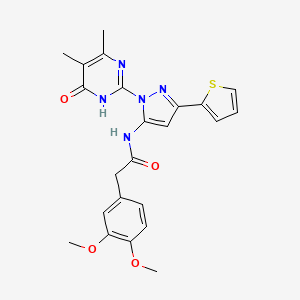

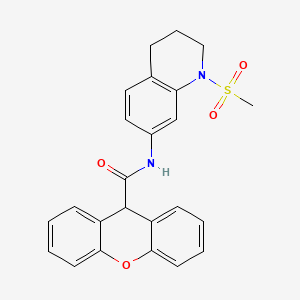

![molecular formula C17H19F3N4O2 B2423129 2-(benzyloxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034557-45-2](/img/structure/B2423129.png)

2-(benzyloxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a chemical substance . It is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . The compound is a pale yellow solid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves several steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH adjustment . The synthesis route is simple and does not produce a large quantity of byproducts .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by IR, 1H, 13C, and 31P NMR spectroscopy, high-resolution mass spectrometry, as well as single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . These reactions typically involve the formation of a ring and the formation of a salt .Physical And Chemical Properties Analysis

The compound is a pale yellow solid . It has a melting point of 188–189 °C . The 1H NMR (200 MHz, DMSO) δ values are 8.63–8.48 (m, 2H), 8.15 (ddt, J = 5.0, 1.7, 0.7 Hz, 1H), 7.98 (s, 1H), 7.69 (ddd, J = 8.6, 7.1, 1.8 Hz, 1H), 7.64–7.59 (m, 2H), 7.32 (dt, J = 8.6, 1.1 Hz, 1H), 6.83 (ddt, J = 6.5, 5.0, 0.8 Hz, 1H) .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

Research in the field of heterocyclic chemistry often involves the synthesis of novel compounds with potential for various applications. For instance, the synthesis and insecticidal assessment of innovative heterocycles incorporating a thiadiazole moiety against Spodoptera littoralis highlight the potential of such compounds in agricultural applications (Fadda et al., 2017). Similarly, the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines showcases the chemical versatility and potential therapeutic applications of heterocyclic compounds (Palamarchuk et al., 2019).

Biological Assessments and Potential Applications

The biological importance of triazolo[1,5-a]pyridines synthesized from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation demonstrates the ongoing research into compounds with potential medicinal applications (Zheng et al., 2014). Furthermore, the synthesis and antimicrobial activity of new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives contribute to the search for new antimicrobial agents, highlighting the potential of such compounds in addressing resistance to conventional antibiotics (Abunada et al., 2008).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as those containing the [1,2,4]triazolo[4,3-a]pyrazine moiety, have been found to inhibit c-met kinase .

Mode of Action

This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, such as those involved in the regulation of c-met kinase .

Pharmacokinetics

Compounds with similar structures have been found to have good oral bioavailability in preclinical species .

Result of Action

Compounds with similar structures have been found to have in vivo efficacy in animal models .

Direcciones Futuras

The compound and its derivatives could be further explored for their potential applications in medicinal chemistry . The synthesis methods could be optimized for industrial production . Further studies could also focus on understanding the mechanism of action and evaluating the safety and efficacy of the compound .

Propiedades

IUPAC Name |

2-phenylmethoxy-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N4O2/c18-17(19,20)13-6-7-24-14(8-13)22-23-15(24)9-21-16(25)11-26-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIWAXQPJNNHMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2CNC(=O)COCC3=CC=CC=C3)CC1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

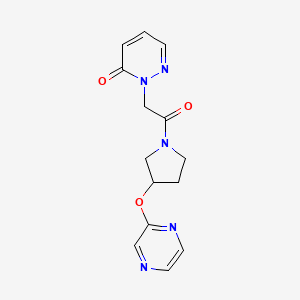

![6-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2423047.png)

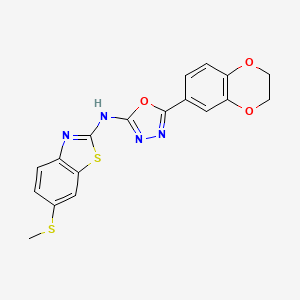

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-difluorophenyl)acetamide](/img/structure/B2423054.png)

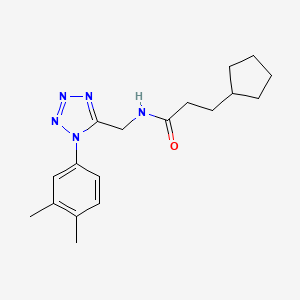

![2-(trifluoromethyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2423055.png)

![4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2423057.png)

![2-[1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2423058.png)

![5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole](/img/structure/B2423059.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2423060.png)

![N-(3-methoxybenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)